1-(5-Phenylpyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17N3 |

|---|---|

Molecular Weight |

239.32 g/mol |

IUPAC Name |

1-(5-phenylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-6-7-15(17-12-14)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |

InChI Key |

ZKWFPVFBYBCQRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Phenylpyridin-2-yl)piperazine: A Privileged Scaffold in Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of a phenyl ring, a pyridine moiety, and a piperazine linker has given rise to a class of compounds with profound implications for central nervous system (CNS) drug discovery. Within this structural family, 1-(5-Phenylpyridin-2-yl)piperazine stands out as a molecule of significant interest. Its architecture combines the key pharmacophoric elements known to interact with a variety of CNS receptors, making it a valuable scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential pharmacological significance of 1-(5-Phenylpyridin-2-yl)piperazine, offering a foundational resource for researchers in medicinal chemistry and neuropharmacology.

The piperazine ring is a well-established "privileged" structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[3] When functionalized with aryl groups, as in the case of phenylpiperazines, these compounds frequently exhibit high affinity for serotonin and dopamine receptors.[4][5] The addition of a phenyl-substituted pyridine ring further refines the molecule's steric and electronic properties, offering opportunities for selective targeting of specific receptor subtypes. This guide will delve into the technical details of this promising molecule, providing both established data and field-proven insights into its synthesis and potential applications.

Chemical Structure and Molecular Properties

The chemical identity of 1-(5-Phenylpyridin-2-yl)piperazine is defined by its unique arrangement of aromatic and heterocyclic rings. Understanding its precise structure and associated molecular properties is fundamental to any research and development endeavor.

Chemical Structure

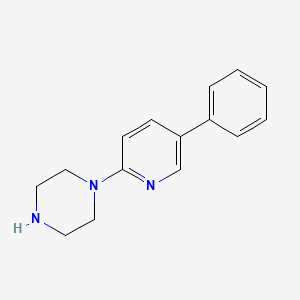

The molecule consists of a piperazine ring linked at one of its nitrogen atoms to the 2-position of a pyridine ring. The pyridine ring is, in turn, substituted with a phenyl group at its 5-position.

Below is a two-dimensional representation of the chemical structure of 1-(5-Phenylpyridin-2-yl)piperazine.

Caption: 2D Chemical Structure of 1-(5-Phenylpyridin-2-yl)piperazine

Molecular Formula and Weight

The molecular formula of 1-(5-Phenylpyridin-2-yl)piperazine is C₁₅H₁₇N₃ .

Based on this formula, the molecular weight can be calculated as follows:

-

(15 x Atomic Weight of Carbon) + (17 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen)

-

(15 x 12.011) + (17 x 1.008) + (3 x 14.007) = 239.32 g/mol

This calculated molecular weight is a critical parameter for all quantitative experimental work, including solution preparation and reaction stoichiometry.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Phenylpyridin-2-yl)piperazine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(5-phenylpyridin-2-yl)piperazine | (Predicted) |

| CAS Number | Not explicitly found; 87394-65-8 for 1-(5-chloropyridin-2-yl)piperazine | [6][7] |

| Molecular Formula | C₁₅H₁₇N₃ | - |

| Molecular Weight | 239.32 g/mol | - |

| Appearance | Likely a solid at room temperature | (Inferred) |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. Aqueous solubility is likely pH-dependent. | [8] |

Synthesis of 1-(5-Phenylpyridin-2-yl)piperazine

The synthesis of N-arylpiperazines, including pyridinyl derivatives, can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most common and effective approaches are Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed Buchwald-Hartwig amination.[9]

Synthetic Workflow Overview

The general synthetic strategy involves the coupling of a suitably functionalized phenylpyridine with piperazine.

Caption: General Synthetic Workflow for 1-(5-Phenylpyridin-2-yl)piperazine

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol is adapted from established procedures for the synthesis of similar arylpiperazines and represents a robust method for the preparation of the title compound.[9]

Materials:

-

2-Chloro-5-phenylpyridine or 2-Bromo-5-phenylpyridine (1.0 mmol)

-

Piperazine (2.0 - 3.0 mmol)

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-phenylpyridine (1.0 mmol), piperazine (2.0 - 3.0 mmol), and potassium carbonate (3.0 mmol).

-

Add anhydrous DMF or DMSO (10-15 mL) to the flask.

-

Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(5-Phenylpyridin-2-yl)piperazine.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl, pyridine, and piperazine rings. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the piperazine ring will likely appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The aromatic carbons of the phenyl and pyridine rings will resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the piperazine ring will appear in the upfield region (typically δ 40-55 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 1-(5-Phenylpyridin-2-yl)piperazine, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z 239 or 240, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H stretching of the aromatic rings, N-H stretching of the secondary amine in the piperazine ring, and C-N stretching are expected.

Pharmacological Significance and Potential Applications

The 1-(5-Phenylpyridin-2-yl)piperazine scaffold is of significant interest to drug development professionals due to the well-documented pharmacological activities of its constituent moieties. Arylpiperazines are known to interact with a variety of CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2]

Potential Biological Targets and Therapeutic Areas

Based on the pharmacology of structurally related compounds, 1-(5-Phenylpyridin-2-yl)piperazine is predicted to exhibit affinity for the following G-protein coupled receptors (GPCRs):

-

Serotonin Receptors (5-HT): Phenylpiperazine derivatives are prominent ligands for various serotonin receptor subtypes. It is highly probable that 1-(5-Phenylpyridin-2-yl)piperazine interacts with 5-HT₁A and 5-HT₂A receptors, potentially acting as an agonist, partial agonist, or antagonist.[4][10] Such activity is relevant for the treatment of depression, anxiety, and psychosis.[11]

-

Dopamine Receptors (D): The phenylpiperazine scaffold is also a key feature in many dopamine receptor ligands. The compound may exhibit affinity for D₂-like (D₂, D₃, D₄) receptors, which are important targets for antipsychotic medications.[4][12]

-

Adrenergic Receptors (α): The pyridinylpiperazine moiety is a known pharmacophore for α-adrenergic receptors.[4]

The multifaceted receptor-binding profile of the arylpiperazine class of compounds suggests that 1-(5-Phenylpyridin-2-yl)piperazine could be a valuable lead compound for the development of novel therapeutics for a range of CNS disorders, including:

-

Schizophrenia and other psychotic disorders

-

Major depressive disorder

-

Anxiety disorders

-

Neurodegenerative diseases

Rationale for Drug Design and Development

The modular nature of the 1-(5-Phenylpyridin-2-yl)piperazine scaffold allows for systematic structural modifications to optimize its pharmacological profile. Medicinal chemists can explore substitutions on the phenyl ring, the pyridine ring, and the second nitrogen of the piperazine ring to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This adaptability makes it an attractive starting point for lead optimization campaigns in drug discovery.

Caption: Simplified G-protein coupled receptor signaling pathways relevant to potential targets of 1-(5-Phenylpyridin-2-yl)piperazine.

Conclusion

1-(5-Phenylpyridin-2-yl)piperazine represents a strategically designed molecule that embodies the principles of privileged structure-based drug design. Its chemical architecture, combining the favorable properties of the piperazine scaffold with the receptor-targeting capabilities of the phenyl and pyridine moieties, positions it as a compound of high interest for the development of novel CNS therapies. This technical guide has provided a comprehensive overview of its chemical structure, molecular properties, synthetic accessibility, and potential pharmacological relevance. As research in neuropharmacology continues to advance, the exploration of compounds like 1-(5-Phenylpyridin-2-yl)piperazine and its derivatives will undoubtedly contribute to the discovery of new and improved treatments for a variety of debilitating neurological and psychiatric conditions.

References

- The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. BenchChem.

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. Available at: [Link]

-

1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301. PubChem. Available at: [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

-

5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-65-8 [chemicalbook.com]

- 7. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 1-(5-Phenylpyridin-2-yl)piperazine Ligands and Their Targets

This in-depth technical guide delves into the promising therapeutic landscape of 1-(5-phenylpyridin-2-yl)piperazine ligands. Moving beyond a superficial overview, this document provides drug development professionals, researchers, and scientists with a foundational understanding of the key molecular targets, the rationale behind their selection, and the robust methodologies required for their investigation. We will explore the well-established interactions with key central nervous system (CNS) receptors and introduce a novel, compelling therapeutic avenue.

Part 1: The Phenylpiperazine Core - A Privileged Scaffold in CNS Drug Discovery

The phenylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are integral to numerous approved drugs, particularly those targeting CNS disorders such as schizophrenia, depression, and anxiety.[2][3] The versatility of the phenylpiperazine scaffold allows for fine-tuning of its pharmacological profile through targeted chemical modifications, making it a fertile ground for the development of novel therapeutics.[1]

The 1-(5-phenylpyridin-2-yl)piperazine series represents a specific and highly promising class of these compounds. The introduction of the phenyl-substituted pyridyl group is anticipated to confer a unique and potentially more selective interaction profile with key CNS receptors compared to broader phenylpiperazine derivatives.

Part 2: Primary Therapeutic Targets: Modulating Dopaminergic and Serotonergic Systems

The primary mechanism of action for many phenylpiperazine derivatives involves the modulation of dopamine and serotonin receptor signaling pathways. These pathways are fundamental to mood, cognition, and motor control, and their dysregulation is implicated in a host of neurological and psychiatric conditions.

Dopamine D2 and D3 Receptors: Key Players in Psychosis and Beyond

The dopamine D2 and D3 receptors, members of the D2-like family of G-protein coupled receptors (GPCRs), are established targets for antipsychotic medications.[4] Antagonism at these receptors is a cornerstone of treatment for the positive symptoms of schizophrenia.[5] The 1-(5-phenylpyridin-2-yl)piperazine scaffold is predicted to exhibit significant affinity for these receptors.

Signaling Pathways:

Upon activation by dopamine, both D2 and D3 receptors couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, including ion channels.

Figure 1: Simplified signaling pathway of Dopamine D2/D3 receptors.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for the 1-(5-phenylpyridin-2-yl)piperazine core is still emerging, general principles for phenylpiperazine derivatives suggest that substitutions on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring are critical for modulating affinity and selectivity for D2 and D3 receptors.[6][7]

Quantitative Analysis of Binding Affinity:

The binding affinity (Ki) of novel 1-(5-phenylpyridin-2-yl)piperazine ligands for D2 and D3 receptors is a critical parameter. Below is a representative table of expected binding affinities for hypothetical compounds in this series.

| Compound ID | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| Phenylpyridin-A | 15.2 | 5.8 |

| Phenylpyridin-B | 8.9 | 2.1 |

| Phenylpyridin-C | 25.6 | 12.3 |

Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors

This protocol provides a robust method for determining the binding affinity of test compounds.

Objective: To determine the inhibitory constant (Ki) of a 1-(5-phenylpyridin-2-yl)piperazine derivative for the human D2 and D3 dopamine receptors.

Materials:

-

HEK293 cells stably expressing human D2 or D3 receptors.[8]

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

-

Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).[8][9]

-

Test compounds (1-(5-phenylpyridin-2-yl)piperazine derivatives).

-

96-well plates, scintillation vials, and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the receptor of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge to pellet the membranes and wash to remove cytosolic components.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (with 10 µM (+)-Butaclamol).

-

Incubate to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the test compound concentration to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a radioligand binding assay.

Serotonin 5-HT1A and 5-HT2A Receptors: Modulators of Mood and Cognition

The serotonin receptors 5-HT1A and 5-HT2A are critical targets for antidepressants and anxiolytics.[10][11] Arylpiperazine derivatives frequently exhibit high affinity for these receptors, often with a mixed agonist/antagonist profile that can be therapeutically beneficial.[12]

Signaling Pathways:

The 5-HT1A receptor typically couples to Gαi/o, leading to an inhibitory effect on adenylyl cyclase and a decrease in cAMP, similar to D2/D3 receptors.[10] In contrast, the 5-HT2A receptor couples to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Figure 4: Workflow for a neurite outgrowth assay.

Part 4: Conclusion and Future Directions

The 1-(5-phenylpyridin-2-yl)piperazine scaffold represents a highly promising starting point for the development of novel CNS therapeutics. The established multi-target engagement of dopamine and serotonin receptors provides a strong foundation for treating complex psychiatric disorders. Furthermore, the emerging role of calmodulin antagonism as a potential mechanism for promoting neuronal regeneration opens up an exciting and largely unexplored therapeutic landscape.

Future research should focus on:

-

Synthesizing and screening a focused library of 1-(5-phenylpyridin-2-yl)piperazine derivatives to establish detailed structure-activity relationships for each of the identified targets.

-

Optimizing for selectivity or designing multi-target ligands with a desired polypharmacological profile.

-

In-depth investigation of the calmodulin-mediated effects to validate this novel mechanism and explore its full therapeutic potential.

By employing the robust methodologies outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of this versatile and promising class of compounds.

Part 5: References

-

MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

-

Drug Discovery World (DDW). The value of GPCR cell-based assays in drug discovery. Available from: [Link]

-

Biocompare. Cell-based Assays for GPCR Activity. Available from: [Link]

-

Sygnature Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. Available from: [Link]

-

Calbiochem. What are CaM modulators and how do they work? Available from: [Link]

-

Wikipedia. Calmodulin. Available from: [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

-

Remedy Publications LLC. Calcium Signaling Proteins in Human Diseases and their Potential as Drug Targets. Available from: [Link]

-

PubMed. The Ca2+/calmodulin system in neuronal hyperexcitability. Available from: [Link]

-

PubMed Central. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

PubMed Central. Calmodulin-Kinases: Modulators of Neuronal Development and Plasticity. Available from: [Link]

-

PubMed. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Available from: [Link]

-

PubMed. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Available from: [Link]

-

ResearchGate. of the SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives. Available from: [Link]

-

Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]

-

MDPI. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Available from: [Link]

-

MDPI. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT 1A Receptor Agonists for the Potential Future Treatment of Depression. Available from: [Link]

-

PubMed Central. The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Available from: [Link]

-

bioRxiv. Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. Available from: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

-

PubMed. Design, synthesis, pharmacological evaluation and descriptor based similarities study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides as potential antipsychotics. Available from: [Link]

-

Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

-

PubMed. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Available from: [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Available from: [Link]

-

PubMed. Arylpiperazine derivatives acting at 5-HT(1A) receptors. Available from: [Link]

-

JETIR. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Available from: [Link]

-

PubMed. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Available from: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. jetir.org [jetir.org]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Phenylpyridin-2-yl)piperazine: Technical Guide to a Selective Serotonin Antagonist

This guide provides an in-depth technical analysis of 1-(5-Phenylpyridin-2-yl)piperazine , a specific chemical probe belonging to the class of biaryl-piperazines . Based on its structural pharmacophore—a piperazine ring linked to a pyridine core substituted with a phenyl group—this compound functions primarily as a serotonin receptor antagonist , with high affinity and selectivity profiles often targeting the 5-HT7 and 5-HT2A receptor subtypes.

The following content is structured for researchers and drug development professionals, focusing on synthesis, pharmacological mechanisms, and experimental validation.

Executive Summary

1-(5-Phenylpyridin-2-yl)piperazine is a synthetic aryl-piperazine derivative utilized in neuropharmacology to modulate serotonergic signaling. Structurally characterized by a 5-phenyl-2-pyridyl core attached to a piperazine moiety, it serves as a critical scaffold in the development of 5-HT7 and 5-HT2A receptor antagonists. Unlike non-selective agents like mCPP (1-(3-chlorophenyl)piperazine), the incorporation of the biaryl-pyridine motif enhances selectivity, reducing off-target binding to 5-HT1A and adrenergic receptors. This compound is instrumental in studying the pathophysiology of mood disorders, circadian rhythm dysregulation, and cognitive deficits.

Chemical Identity & Physicochemical Properties

The molecule consists of a piperazine ring coupled to a pyridine ring at the C2 position, with a phenyl substituent at the C5 position of the pyridine. This "unfused heterobiaryl" structure is a privileged scaffold for GPCR ligands.

| Property | Data |

| IUPAC Name | 1-(5-Phenylpyridin-2-yl)piperazine |

| Molecular Formula | C15H17N3 |

| Molecular Weight | 239.32 g/mol |

| SMILES | C1CNCCN1c2ccc(cn2)c3ccccc3 |

| LogP (Predicted) | ~2.5 - 3.0 |

| pKa (Piperazine N) | ~8.5 - 9.0 |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (requires acidification) |

Pharmacological Profile & Mechanism of Action[1][2]

Receptor Selectivity

The 5-phenylpyridin-2-yl moiety acts as a bioisostere to the biphenyl pharmacophore found in potent 5-HT7 antagonists (e.g., SB-269970 derivatives).

-

Primary Target: 5-HT7 Receptor (Antagonist).[1] The biaryl system occupies the hydrophobic pocket of the receptor, while the piperazine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the transmembrane domain.

-

Secondary Target: 5-HT2A Receptor (Antagonist).[2][3] The planar aromatic system allows pi-pi stacking interactions within the 5-HT2A binding pocket.

-

Selectivity: The pyridine nitrogen (N1 of the pyridine) provides a specific hydrogen bond acceptor point that differentiates it from pure biphenyl analogs, often reducing affinity for 5-HT1A and D2 receptors compared to simple phenylpiperazines.

Signaling Pathway Inhibition

As a 5-HT7 antagonist, 1-(5-Phenylpyridin-2-yl)piperazine blocks the constitutive and agonist-induced activation of the Gs-coupled signaling cascade.

Mechanism:

-

Blockade: The antagonist binds to the orthosteric site, preventing 5-HT binding.

-

G-Protein Inhibition: Prevents the exchange of GDP for GTP on the Gαs subunit.

-

Effector Downregulation: Inhibits Adenylyl Cyclase (AC) activation, leading to reduced intracellular cAMP levels and decreased PKA activity.

Figure 1: Mechanism of 5-HT7 antagonism. The ligand prevents Gs-protein coupling, reducing downstream cAMP signaling.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis utilizes a Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) strategy. The SNAr route is preferred due to the activation of the 2-position by the pyridine nitrogen.

Step-by-Step Protocol:

-

Starting Materials: 2-Chloro-5-phenylpyridine (Intermediate A) and Piperazine (anhydrous).

-

Note: Intermediate A is synthesized via Suzuki coupling of 2-chloro-5-bromopyridine and phenylboronic acid.

-

-

Reaction: Dissolve 2-Chloro-5-phenylpyridine (1.0 eq) and Piperazine (5.0 eq, excess to prevent bis-substitution) in n-Butanol or DMF .

-

Conditions: Heat to reflux (110–120°C) for 12–24 hours under Nitrogen atmosphere.

-

Catalyst (Optional): If reactivity is low, use Pd2(dba)3 / BINAP with NaOtBu in Toluene (Buchwald-Hartwig).

-

-

Work-up: Cool to RT. Evaporate solvent. Partition between DCM and Water. Wash organic layer with Brine.

-

Purification: Column chromatography (Silica gel; DCM:MeOH:NH4OH gradient 90:9:1) to isolate the free base.

-

Salt Formation: Dissolve in Ethanol, add HCl/Ether to precipitate the hydrochloride salt.

Figure 2: Synthetic route via Suzuki coupling followed by Piperazine substitution.

Radioligand Binding Assay (Validation)

To verify antagonistic affinity, perform a competition binding assay.

-

Cell Line: HEK-293 cells stably expressing human 5-HT7 receptors.

-

Radioligand: [3H]SB-269970 (Specific Activity ~80 Ci/mmol).

-

Protocol:

-

Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Incubate membranes (20 µg protein) with [3H]SB-269970 (1 nM) and varying concentrations of 1-(5-Phenylpyridin-2-yl)piperazine (10^-10 to 10^-5 M).

-

Define non-specific binding using 10 µM Methiothepin.

-

Incubate for 60 min at 27°C.

-

Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki using the Cheng-Prusoff equation.

-

Functional cAMP Assay

To confirm antagonist mode (vs. agonist):

-

Stimulate cells with 5-CT (100 nM, an agonist) to induce cAMP.

-

Co-treat with increasing doses of the test compound.

-

Result: A dose-dependent reduction in 5-CT-induced cAMP confirms antagonism.

Therapeutic Applications & Research Potential

This compound serves as a vital tool in preclinical neuropsychiatry:

-

Depression & Anxiety: 5-HT7 antagonists have demonstrated antidepressant-like effects in the Forced Swim Test (FST), likely by modulating prefrontal cortex neuronal excitability.

-

Circadian Rhythms: The 5-HT7 receptor is highly expressed in the Suprachiasmatic Nucleus (SCN). Antagonists can phase-shift circadian rhythms, offering potential in treating sleep disorders.

-

Cognitive Enhancement: Blockade of 5-HT7 receptors has been linked to improved memory consolidation in novel object recognition tasks.

References

-

Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry. Link

-

Modica, M., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules.[4][2][1][3][5][6][7][8] Link

-

Hedlund, P. B., et al. (2010). LP-211 is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor. Neuroscience Letters. Link

-

Kikuchi, C., et al. (1999). Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor.[1] Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Phenylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyridine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a vast number of FDA-approved drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for substitution make it a highly versatile scaffold in drug design. When fused with a phenyl group, the resulting phenylpyridine core offers a unique combination of steric and electronic properties that have been extensively explored in the pursuit of novel therapeutic agents. This guide provides a comprehensive literature review of the 5-phenylpyridine derivative landscape in medicinal chemistry, with a focus on its applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that underpin the therapeutic potential of this remarkable scaffold.

I. The 5-Phenylpyridine Core: Synthetic Strategies and Versatility

The synthesis of the 5-phenylpyridine scaffold is most commonly achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method.[1] This palladium-catalyzed reaction between a 5-halopyridine and a phenylboronic acid derivative offers a reliable and high-yielding route to the core structure, tolerating a wide range of functional groups on both coupling partners.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Nitro-5-phenylpyridine Synthesis

This protocol, adapted from established procedures, describes the synthesis of a 5-phenylpyridine derivative using a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

-

3-bromo-5-nitropyridine

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A solvent mixture of toluene, ethanol, and water (4:1:1 ratio) is added, followed by the addition of the palladium catalyst (0.03 eq).

-

The reaction mixture is heated to reflux (85-95 °C) and stirred vigorously for 6-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-nitro-5-phenylpyridine.[1]

Figure 1: Workflow for Suzuki-Miyaura synthesis of a 5-phenylpyridine derivative.

Beyond the Suzuki-Miyaura reaction, other synthetic methodologies such as C-H activation have emerged as powerful tools for the arylation of pyridines, offering alternative and potentially more atom-economical routes to the 5-phenylpyridine scaffold.

II. Anticancer Applications of 5-Phenylpyridine Derivatives

The 5-phenylpyridine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition: A Key Mechanism of Action

A significant body of research has focused on the development of 5-phenylpyridine derivatives as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

One study detailed the synthesis of novel 3-[(2-indolyl)]-5-phenyl-pyridine derivatives as potential Cyclin-Dependent Kinase (CDK) inhibitors.[2] Through Suzuki and Stille cross-coupling reactions, a series of compounds were generated and evaluated for their kinase inhibitory activity. Compound 11 from this series was identified as a potent inhibitor of CDK5 with an IC₅₀ of 160 nM and also a lead for DYRK1A inhibition with an IC₅₀ of 60 nM.[2]

Another study focused on the design and synthesis of 5-phenyl-1H-pyrazole derivatives bearing a niacinamide moiety (a pyridine derivative) as potential BRAF(V600E) inhibitors.[3] Compound 5h from this series demonstrated potent inhibitory activity against BRAF(V600E) with an IC₅₀ of 0.33 µM and significant antiproliferative activity against melanoma cell lines.[3]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signaling pathways crucial for cancer cell proliferation and survival.

Figure 2: General mechanism of 5-phenylpyridine derivatives as kinase inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated the ability of 5-phenylpyridine derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a series of novel substituted pyrazolo[3,4-c]pyridin-5-ylamidines were synthesized and found to reduce cancer cell proliferation and induce apoptosis.[4] Mechanistic studies revealed that the most active compounds induced a G0/G1 cell cycle arrest and inhibited the phosphorylation of Akt and ERK while inducing p38 MAPK phosphorylation.[4]

The following table summarizes the cytotoxic activity of selected 5-phenylpyridine derivatives against various cancer cell lines.

| Compound ID | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | CDK5/DYRK1A Inhibitor | - | 0.16 (CDK5) / 0.06 (DYRK1A) | [2] |

| Compound 5h | BRAF(V600E) Inhibitor | WM266.4 (Melanoma) | 2.63 | [3] |

| Compound 5h | BRAF(V600E) Inhibitor | A375 (Melanoma) | 3.16 | [3] |

| Compound 7b | Telomerase Inhibitor | - | 2.00 | [1] |

| Active Pyrazolo[3,4-c]pyridines | Apoptosis Inducers | HT-1080 (Fibrosarcoma) | - | [4] |

Table 1: Cytotoxic Activity of Selected 5-Phenylpyridine Derivatives

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5-phenylpyridine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 5-phenylpyridine derivatives in complete culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

III. Anti-inflammatory Properties of 5-Phenylpyridine Derivatives

Chronic inflammation is a key driver of numerous diseases, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) is a well-established therapeutic strategy. The 5-phenylpyridine scaffold has been investigated for its potential to yield selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

While specific studies on 5-phenylpyridine derivatives as selective COX-2 inhibitors are emerging, the broader class of diaryl-substituted pyridines has shown promise. For example, 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been reported as selective and orally active COX-2 inhibitors.[5] The anti-inflammatory mechanism of these compounds involves the inhibition of prostaglandin synthesis by blocking the active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test compounds

-

Detection kit

Procedure:

-

Pre-incubate the COX enzymes with various concentrations of the 5-phenylpyridine derivatives.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

-

Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Figure 3: Inhibition of the COX-2 pathway by 5-phenylpyridine derivatives.

IV. Antimicrobial and Antifungal Potential

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyridine scaffold is present in many existing antimicrobial drugs, and the 5-phenylpyridine core is being explored for its potential in this therapeutic area.

A study on pyridine-fused quinolinones identified a compound, PQ-L5, with excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action involves the inhibition of peptidoglycan biosynthesis by targeting PBP2a, leading to disruption of the bacterial cell wall.[6]

In the realm of antifungal agents, phenylpyrrole analogues, which share structural similarities with 5-phenylpyridine derivatives, have demonstrated broad-spectrum fungicidal activities.[7] For instance, compounds 8g and 8h from one study showed over 90% fungicidal activity against Rhizoctonia cerealis.[7] Molecular docking studies suggest that these compounds may act by inhibiting 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[7][8]

The following table presents the antimicrobial and antifungal activity of selected compounds with scaffolds related to 5-phenylpyridine.

| Compound ID | Target Organism | Activity (MIC) | Reference |

| PQ-L5 | MRSA | - (Excellent activity) | [6] |

| Compound 8g | Rhizoctonia cerealis | >90% inhibition at 50 µg/mL | [7] |

| Compound 8h | Rhizoctonia cerealis | >90% inhibition at 50 µg/mL | [7] |

Table 2: Antimicrobial and Antifungal Activity of Selected Compounds

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

5-phenylpyridine derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no drug) and negative (no microorganism) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion and Future Perspectives

The 5-phenylpyridine scaffold has unequivocally established itself as a privileged motif in medicinal chemistry. Its synthetic accessibility, coupled with its versatile electronic and steric properties, has enabled the development of a diverse array of bioactive molecules. The research highlighted in this guide demonstrates the significant potential of 5-phenylpyridine derivatives as anticancer, anti-inflammatory, and antimicrobial agents.

Future research in this area will likely focus on several key aspects:

-

Optimization of existing leads: Further structural modifications of the most potent compounds identified to date will aim to enhance their efficacy, selectivity, and pharmacokinetic properties.

-

Exploration of new therapeutic targets: The versatility of the 5-phenylpyridine scaffold suggests that it could be adapted to target a wider range of biological molecules implicated in other diseases.

-

Development of novel synthetic methodologies: The discovery of more efficient and sustainable methods for the synthesis of 5-phenylpyridine derivatives will accelerate the drug discovery process.

-

In-depth mechanistic studies: A deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their rational design and clinical development.

References

-

The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

-

New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. Available at: [Link]

-

Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. Available at: [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. MDPI. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

-

Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. ScienceDirect. Available at: [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. Available at: [Link]

-

Editorial: Targeting signalling pathways in inflammatory diseases. PMC. Available at: [Link]

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. ResearchGate. Available at: [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. MDPI. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies. RSC Publishing. Available at: [Link]

-

A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available at: [Link]

-

Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. ScienceDirect. Available at: [Link]

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Available at: [Link]

-

Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Semantic Scholar. Available at: [Link]

-

Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. The Journal of Phytopharmacology. Available at: [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Available at: [Link]

-

Mini-Reviews in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase. PMC. Available at: [Link]

Sources

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 2. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles | MDPI [mdpi.com]

The Binding Affinity Profile of 1-(5-Phenylpyridin-2-yl)piperazine: A Technical Guide for Preclinical Research

Foreword: Unveiling the Therapeutic Potential of a Selective Serotonergic Ligand

In the landscape of contemporary pharmacology, the quest for receptor-selective compounds remains a paramount objective, promising therapies with enhanced efficacy and diminished side-effect profiles. 1-(5-Phenylpyridin-2-yl)piperazine, also identified in scientific literature and commercial sources as BRL-54443, has emerged as a molecule of significant interest due to its potent and selective interaction with specific subtypes of the serotonin (5-hydroxytryptamine, 5-HT) receptor family. This technical guide provides an in-depth exploration of the binding affinity profile of 1-(5-Phenylpyridin-2-yl)piperazine, offering researchers, scientists, and drug development professionals a comprehensive resource to facilitate further investigation. By synthesizing binding data, detailing experimental methodologies, and elucidating the underlying signaling pathways, this document aims to provide a robust framework for understanding the pharmacological characteristics of this compound and to catalyze future preclinical and clinical development.

Core Pharmacological Identity: A High-Affinity Agonist at 5-HT1E and 5-HT1F Receptors

1-(5-Phenylpyridin-2-yl)piperazine is a synthetic organic compound that has been characterized as a potent agonist at the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1][2][3] Its high affinity for these receptors, coupled with a significantly lower affinity for other serotonergic and dopaminergic receptors, establishes it as a valuable pharmacological tool for dissecting the physiological roles of the 5-HT1E and 5-HT1F receptors. This selectivity is a critical attribute, as it minimizes the confounding effects of off-target interactions, a common challenge in the study of serotonergic signaling.

Quantitative Binding Affinity Data

The binding affinity of 1-(5-Phenylpyridin-2-yl)piperazine for a panel of human recombinant receptors has been determined through radioligand binding assays. The data, summarized in Table 1, underscores its high affinity for 5-HT1E and 5-HT1F receptors, with Ki values in the low nanomolar range.

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| 5-HT1F | 0.7 | 9.25 | [2][3] |

| 5-HT1E | 1.1 | 8.7 | [2][3] |

| 5-HT1A | 63 | 7.2 | [1][2] |

| 5-HT1B | 126 | 6.9 | [1][2] |

| 5-HT1D | 63 | 7.2 | [1][2] |

| 5-HT2A | 1259 | 5.9 | [1][2] |

| 5-HT2B | 100 | 7.0 | [1][2] |

| 5-HT2C | 316 | 6.5 | [1][2] |

| 5-HT6 | >10,000 | <5.0 | [2] |

| 5-HT7 | >10,000 | <5.0 | [2] |

| Dopamine D2 | 501 | 6.3 | [1][2] |

| Dopamine D3 | 631 | 6.2 | [1][2] |

| α1B-Adrenoceptor | 1259 | ~5.9 | [2] |

Table 1: In Vitro Binding Affinities (Ki) of 1-(5-Phenylpyridin-2-yl)piperazine at Human Receptors.

The pKi values, representing the negative logarithm of the Ki values, further illustrate the compound's potent interaction with its primary targets. The more than 30-fold selectivity for 5-HT1E/1F receptors over other tested serotonin and dopamine receptors is a key characteristic that underpins its utility in targeted research.[2][3]

Mechanism of Action: Gi/o-Coupled Signaling Cascade

The 5-HT1E and 5-HT1F receptors are members of the G-protein coupled receptor (GPCR) superfamily. Specifically, they couple to the Gi/o family of G-proteins. Upon agonist binding, such as with 1-(5-Phenylpyridin-2-yl)piperazine, a conformational change in the receptor activates the associated G-protein. This activation leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological response.

Caption: Signaling pathway of 1-(5-Phenylpyridin-2-yl)piperazine at 5-HT1E/1F receptors.

This inhibitory action on cAMP production has been experimentally verified, where BRL-54443 potently inhibits forskolin-dependent cAMP production in membranes from the dentate gyrus, with an IC50 of 14 nM.[4]

Experimental Protocols: A Guide to Determining Binding Affinity

The determination of the binding affinity of 1-(5-Phenylpyridin-2-yl)piperazine is primarily achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions due to its high sensitivity and robustness.[5]

Principle of Competitive Radioligand Binding Assay

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (the "hot" ligand) that is known to bind to the target receptor is co-incubated with varying concentrations of the unlabeled test compound (the "cold" ligand), in this case, 1-(5-Phenylpyridin-2-yl)piperazine. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a dose-response curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

The following protocol is a representative example for determining the binding affinity of 1-(5-Phenylpyridin-2-yl)piperazine at the human 5-HT1E or 5-HT1F receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT1E or 5-HT1F receptor.

-

Radioligand:

-

Test Compound: 1-(5-Phenylpyridin-2-yl)piperazine (BRL-54443).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., 10 µM serotonin).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: a. Homogenize the cells or tissue expressing the target receptor in ice-cold buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and large debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Assay Setup: a. Prepare serial dilutions of 1-(5-Phenylpyridin-2-yl)piperazine in the assay buffer. b. In a 96-well plate, add the following to each well in triplicate:

- Total Binding: Assay buffer, radioligand, and receptor membranes.

- Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

- Competition: A specific concentration of 1-(5-Phenylpyridin-2-yl)piperazine, radioligand, and receptor membranes.

-

Incubation: a. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: a. Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: a. Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the concentration of 1-(5-Phenylpyridin-2-yl)piperazine. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

The arylpiperazine moiety is a well-established pharmacophore for ligands targeting aminergic GPCRs.[9] While a detailed SAR study specifically for the 5-phenylpyridin-2-yl series is not extensively published, some general principles for arylpiperazine derivatives can be inferred. The nature and substitution pattern on the aromatic ring significantly influence affinity and selectivity. For instance, in other series of phenylpiperazine derivatives, substitutions at the ortho and meta positions of the phenyl ring have been shown to be critical for modulating affinity and selectivity between serotonin and adrenergic receptors.[9] The pyridine ring in 1-(5-Phenylpyridin-2-yl)piperazine, with its specific electronic and steric properties, likely plays a key role in the high affinity and selectivity for the 5-HT1E and 5-HT1F receptors. Further research into analogs with substitutions on both the phenyl and pyridine rings would be necessary to delineate a comprehensive SAR for this chemical series.

Therapeutic Implications and Future Directions

The high affinity and selectivity of 1-(5-Phenylpyridin-2-yl)piperazine for 5-HT1F receptors have positioned this class of compounds as promising therapeutic agents, particularly for the acute treatment of migraine. The activation of 5-HT1F receptors is thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings, a key mechanism in migraine pathophysiology. Unlike the triptan class of anti-migraine drugs, which also act on 5-HT1B/1D receptors and can cause vasoconstriction, selective 5-HT1F agonists are not associated with this cardiovascular side effect.

The role of the 5-HT1E receptor is less understood, but its high expression in the human brain, particularly in regions associated with memory and cognition, suggests that selective ligands like 1-(5-Phenylpyridin-2-yl)piperazine could be valuable tools for elucidating its function and exploring its therapeutic potential in neuropsychiatric disorders.[4]

Future research should focus on:

-

In vivo characterization of the efficacy of 1-(5-Phenylpyridin-2-yl)piperazine in animal models of migraine and other neurological disorders.

-

Comprehensive pharmacokinetic and safety profiling to assess its drug-like properties.

-

Generation of more selective ligands to differentiate the specific roles of 5-HT1E and 5-HT1F receptors.

Conclusion

1-(5-Phenylpyridin-2-yl)piperazine (BRL-54443) is a potent and selective agonist for the 5-HT1E and 5-HT1F receptors. Its well-defined binding affinity profile, coupled with a clear mechanism of action via Gi/o-protein signaling, makes it an invaluable tool for pharmacological research. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of its binding properties. The therapeutic potential of this compound and its analogs, particularly in the treatment of migraine, warrants further investigation and development. This technical guide serves as a foundational resource to support these endeavors and to advance our understanding of the complex roles of the 5-HT1E and 5-HT1F receptors in health and disease.

References

-

The discovery, structure, and function of 5-HTR1E serotonin receptor. (2023). PMC. [Link]

-

Radioligand Binding Assays. Gifford Bioscience. [Link]

-

BRL-54443 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). Journal of Medicinal Chemistry. [Link]

-

Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR. (2023). PMC. [Link]

-

[3H]LY334370, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties. (2005). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology. [Link]

-

[3H]LY334370, a novel radioligand for the 5HT1F receptor. I. In vitro characterization of binding properties. ResearchGate. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023). bioRxiv. [Link]

-

Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study. (2012). British Journal of Pharmacology. [Link]

Sources

- 1. BRL 54443, agonist at 5-HT1E and 5-HT1F receptors (CAS 57477-39-1) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]LY334370, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis of 1-(5-Phenylpyridin-2-yl)piperazine: A Detailed Guide for Researchers

Introduction

1-(5-Phenylpyridin-2-yl)piperazine is a key structural motif in medicinal chemistry, appearing in a variety of compounds targeting the central nervous system and other therapeutic areas. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This comprehensive guide provides detailed, scalable protocols for the synthesis of this important scaffold, focusing on two of the most robust and widely applicable methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The choice between these two primary synthetic routes is often dictated by the desired scale, available starting materials, and the specific electronic properties of the pyridine precursor. This document will delve into the mechanistic underpinnings of each approach, providing a rationale for the selection of reagents and reaction conditions to enable researchers to not only replicate the protocols but also to adapt them for analogous transformations.

Strategic Overview: Two Convergent Pathways

The synthesis of 1-(5-Phenylpyridin-2-yl)piperazine is most efficiently achieved through the coupling of two key building blocks: 2-halo-5-phenylpyridine and piperazine. The core of this guide will focus on the carbon-nitrogen bond formation step, which is the cornerstone of the entire synthetic sequence.

Figure 1: Overall synthetic strategy for 1-(5-Phenylpyridin-2-yl)piperazine.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-phenylpyridine

A reliable supply of the 2-chloro-5-phenylpyridine intermediate is crucial for the successful synthesis of the target compound. The Suzuki-Miyaura cross-coupling reaction is a highly effective and scalable method for its preparation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-5-bromopyridine with phenylboronic acid.

Materials:

-

2-Chloro-5-bromopyridine

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene

-

Dichloromethane (DCM)

-

Methanol

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene, dichloromethane, and methanol.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling to room temperature, add water and separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-phenylpyridine.

| Parameter | Value |

| Scale | 30.7 mmol |

| Yield | ~48% |

| Purity | >95% (by NMR) |

Part 2: Synthesis of 1-(5-Phenylpyridin-2-yl)piperazine

With the key intermediate in hand, we now turn to the pivotal C-N bond forming reaction. Both the Buchwald-Hartwig amination and SNAr reaction are presented as viable, scalable options.

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is particularly useful for the coupling of aryl halides with amines and offers high functional group tolerance. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[3]

Figure 2: Buchwald-Hartwig Amination Workflow.

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-phenylpyridine with piperazine. Optimization of the ligand and base may be necessary depending on the scale and desired purity.

Materials:

-

2-Chloro-5-phenylpyridine

-

Piperazine (use of a protected piperazine, e.g., Boc-piperazine, can prevent di-arylation)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [t-BuXPhos(Pd-π-cinnamyl)]OTf[4]

-

A bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, or Xantphos)[3]

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[3]

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)[3]

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

-

Magnetic stirrer with heating plate

-

Inert gas supply (argon or nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 eq).

-

Reagent Addition: Add 2-chloro-5-phenylpyridine (1.0 eq) and piperazine (1.2-2.0 eq) to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 1-(5-Phenylpyridin-2-yl)piperazine. If a protected piperazine was used, a subsequent deprotection step will be necessary.

| Parameter | Recommended Range/Value |

| Catalyst Loading | 1-5 mol% |

| Ligand | RuPhos, BrettPhos, Xantphos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, THF |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

Method B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative to palladium-catalyzed methods, particularly when the aromatic ring is activated by electron-withdrawing groups.[5] The nitrogen atom in the pyridine ring of 2-chloro-5-phenylpyridine activates the 2-position towards nucleophilic attack, making an SNAr reaction with piperazine feasible, often without the need for a metal catalyst.

Figure 3: SNAr Reaction Workflow.

This protocol outlines a general procedure for the SNAr reaction between 2-chloro-5-phenylpyridine and piperazine. This method can be advantageous due to its simplicity and the avoidance of expensive and potentially toxic metal catalysts.

Materials:

-

2-Chloro-5-phenylpyridine

-

Piperazine

-

A base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or an excess of piperazine)

-